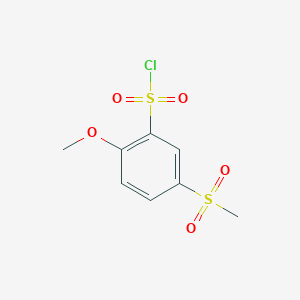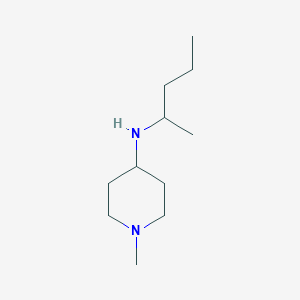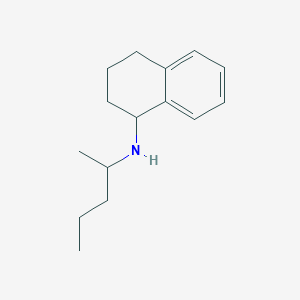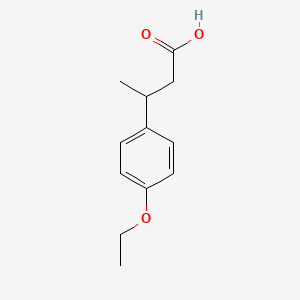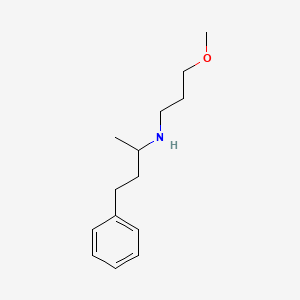
N-(3-methoxypropyl)-4-phenylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-4-phenylbutan-2-amine is an organic compound with the molecular formula C14H23NO It is a secondary amine with a methoxypropyl group and a phenylbutan-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-4-phenylbutan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropylamine with 4-phenylbutan-2-one under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in a suitable solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-4-phenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield primary amines or alcohols, depending on the reducing agent used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Primary amines, alcohols.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
N-(3-methoxypropyl)-4-phenylbutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-4-phenylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxypropyl)-4-phenylbutan-2-amine: Unique due to its specific substitution pattern and functional groups.
(3-Methoxypropyl)(4-phenylbutan-1-yl)amine: Similar structure but different position of the phenyl group.
(3-Methoxypropyl)(4-phenylbutan-3-yl)amine: Variation in the position of the phenyl group affects its chemical properties.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1042578-29-9 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-4-phenylbutan-2-amine |
InChI |
InChI=1S/C14H23NO/c1-13(15-11-6-12-16-2)9-10-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3 |
InChI Key |
DXJLNMZEUCTLQM-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCCCOC |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


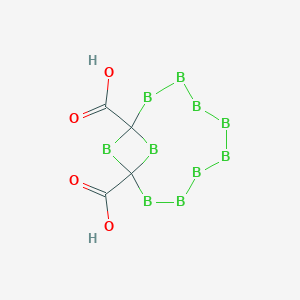
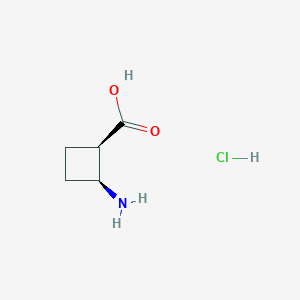
![1-{6-Acetyl-9-[3-(dimethylamino)propyl]-2,7-dimethoxy-9H-carbazol-3-yl}-1-ethanone](/img/structure/B1461976.png)
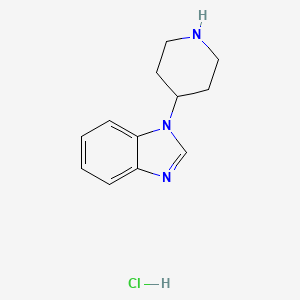
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1461981.png)
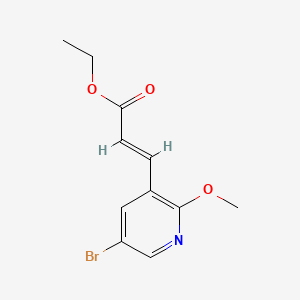
![4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1461984.png)


